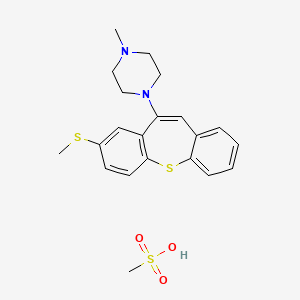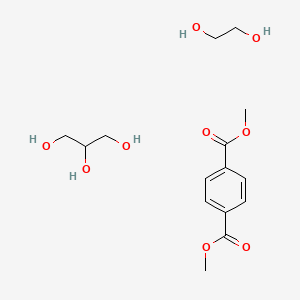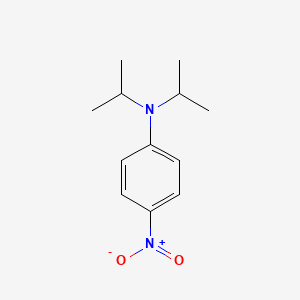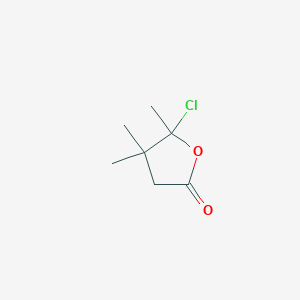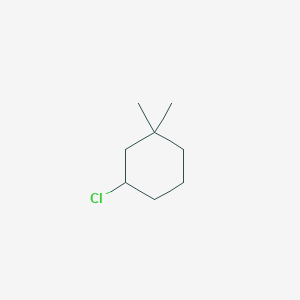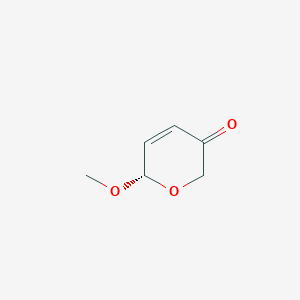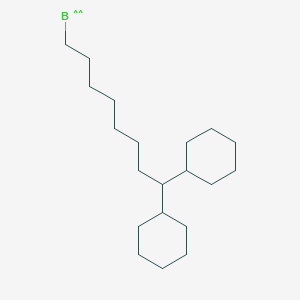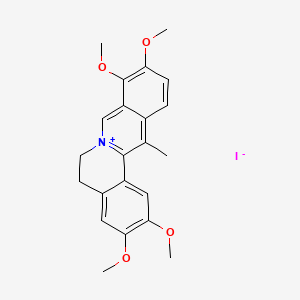
Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide: is a complex organic compound belonging to the class of quinolizinium derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives and methoxy-substituted benzaldehydes.
Condensation Reaction: The initial step involves a condensation reaction between the isoquinoline derivative and the methoxy-substituted benzaldehyde to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization to form the quinolizinium core structure.
Methylation and Iodination: The final steps involve methylation and iodination to introduce the methyl and iodide groups, respectively, resulting in the formation of the target compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinolizinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolizinium core to its reduced form, altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce various functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium cyanide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinolizinium derivatives with altered functional groups and oxidation states, which can be further utilized in different applications .
科学的研究の応用
Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound has shown potential as a biological probe for studying cellular processes and interactions.
Medicine: Research indicates its potential as a therapeutic agent due to its unique structural properties and biological activity.
Industry: It is utilized in the development of advanced materials and as a catalyst in industrial processes
作用機序
The mechanism of action of Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and influencing cellular processes.
Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- Dibenzo(a,g)quinolizinium, 5,6-dihydro-3-hydroxy-2,9,10-trimethoxy-, hydrochloride
- Dehydrocorydaline chloride
- Palmatine chloride
Uniqueness
Dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-, iodide stands out due to its specific substitution pattern and iodide group, which confer unique chemical and biological properties compared to its analogs .
特性
CAS番号 |
37553-95-0 |
|---|---|
分子式 |
C22H24INO4 |
分子量 |
493.3 g/mol |
IUPAC名 |
2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;iodide |
InChI |
InChI=1S/C22H24NO4.HI/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
NKPKEBCRCDQYEI-UHFFFAOYSA-M |
正規SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




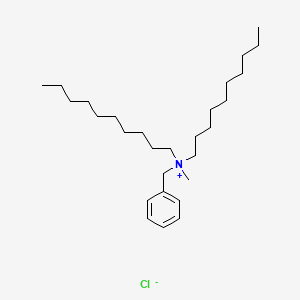
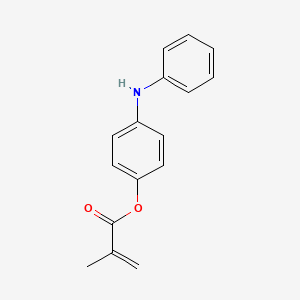
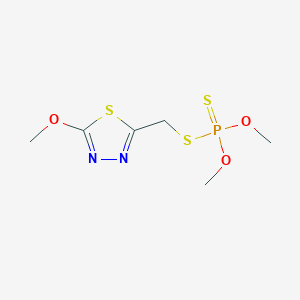
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
